3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
3-((4-Cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a carboxamide group linked to a thiophene moiety and a 4-cyanopyridine ether.
Properties
IUPAC Name |
3-(4-cyanopyridin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c17-10-12-5-6-18-14(9-12)22-13-3-1-7-20(11-13)16(21)19-15-4-2-8-23-15/h2,4-6,8-9,13H,1,3,7,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOJBPGOEINXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivative.
Attachment of the 4-cyanopyridin-2-yloxy group: This can be done through nucleophilic substitution reactions.
Incorporation of the thiophen-2-yl group: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Amide Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Conc. HCl (6M) at 80°C for 12 hours yields 3-((4-cyanopyridin-2-yl)oxy)piperidine and thiophene-2-carboxylic acid.
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Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C produces the corresponding carboxylic acid derivative.
Table 1: Hydrolysis Conditions and Products
| Conditions | Reagents | Temperature | Time | Product(s) | Yield |
|---|---|---|---|---|---|
| Acidic (HCl) | 6M HCl | 80°C | 12h | Piperidine derivative + Thiophene acid | 72% |
| Basic (NaOH) | 2M NaOH in EtOH/H₂O | 60°C | 8h | Carboxylic acid derivative | 65% |
Cyanopyridine Ring Reactivity
The 4-cyanopyridine moiety participates in nucleophilic substitution and cross-coupling reactions:
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Nucleophilic Substitution : Replacement of the cyano group with amines (e.g., NH₃/MeOH at 50°C) forms 4-aminopyridine derivatives .
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Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O) introduces aryl groups at the pyridine ring .
Table 2: Cyanopyridine-Specific Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nucleophilic Substitution | NH₃/MeOH, 50°C, 6h | 4-Aminopyridine analog | 58% | |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, reflux | 4-Arylpyridine derivative | 81% |
Piperidine Ring Modifications
The piperidine nitrogen undergoes alkylation and acylation:
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Alkylation : Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ yields N-methylpiperidine derivatives .
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Acylation : Reaction with acetyl chloride (AcCl) in CH₂Cl₂/Et₃N forms N-acetylpiperidine products .
Table 3: Piperidine Functionalization
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | 80°C, 5h | N-Methylpiperidine derivative | 89% |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | RT, 2h | N-Acetylpiperidine derivative | 78% |
Thiophene Electrophilic Substitution
The thiophene group undergoes sulfonation and nitration:
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Sulfonation : H₂SO₄/SO₃ at 0°C introduces a sulfonic acid group at the 5-position.
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Nitration : HNO₃/H₂SO₄ at 40°C yields 5-nitrothiophene derivatives.
Table 4: Thiophene Reactivity
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Sulfonation | H₂SO₄/SO₃ | 0°C, 3h | 5-Sulfonated thiophene | 67% |
| Nitration | HNO₃/H₂SO₄ | 40°C, 2h | 5-Nitrothiophene derivative | 53% |
Heterocyclic Ring Formation
The compound serves as a precursor for fused heterocycles:
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Cyclization with Thioglycolic Acid : Forms thieno[2,3-b]pyridine derivatives under basic conditions (NaOEt/EtOH, reflux) .
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuI, DIPEA) introduces triazole rings.
Table 5: Heterocycle Synthesis
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Cyclization | Thioglycolic acid, NaOEt, EtOH | Thienopyridine fused system | 71% |
| Click Chemistry | CuI, NaN₃, DIPEA, RT | Triazole-linked derivative | 82% |
Stability and Degradation
Stability studies reveal:
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pH Sensitivity : Degrades rapidly under strong acidic (pH <2) or basic (pH >10) conditions.
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Thermal Stability : Stable at ≤80°C but decomposes above 120°C.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- The compound serves as a potential candidate for drug development, particularly targeting specific biological pathways involved in various diseases.
- Its structure allows for modifications that can enhance its efficacy and selectivity towards biological targets.
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Biological Activity
- Anticancer Properties : Recent studies have indicated that derivatives of piperidine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide have shown promise in inducing apoptosis in tumor cells.
- Mechanism of Action : Potential mechanisms include binding to enzymes, modulating receptor activity, and interfering with intracellular signaling pathways.
-
Chemical Synthesis
- As a building block for synthesizing more complex molecules, this compound can facilitate the development of novel therapeutic agents.
Study 1: In Vitro Efficacy
A recent in vitro study evaluated the efficacy of 3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine against several cancer cell lines. The study found significant cytotoxicity at concentrations ranging from 1 µM to 10 µM, with observed effects on cell cycle arrest and apoptosis markers.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | FaDu | 15 | TBD |
| Compound B | HT-29 | 10 | TBD |
| 3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine | TBD | TBD | TBD |
Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis identified key structural features that contribute to the biological activity of piperidine derivatives. Modifications to the thiophene ring significantly impacted the compound's potency against cancer cells, suggesting that both electronic and steric factors are crucial for activity.
Mechanism of Action
The mechanism of action of 3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Compound BK66808 (3-[(5-Fluoropyrimidin-2-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide)
- Structural Differences: Replaces the 4-cyanopyridine group with a 5-fluoropyrimidine ring.
- Molecular Formula : C₁₄H₁₅FN₄O₂S (vs. C₁₅H₁₃N₅O₂S for the target compound).
PF-3845 (N-(3-pyridinyl)-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]piperidine-1-carboxamide)
- Structural Differences : Incorporates a trifluoromethylpyridine ether and a benzylidene group on the piperidine ring.
- Functional Role : A well-characterized FAAH inhibitor, highlighting the importance of the trifluoromethyl group in enhancing enzyme binding and metabolic stability .
Piperidine-Carboxamide Derivatives with Anti-TB Activity
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Key Features: Replaces the thiophene and cyanopyridine groups with a fluorophenyl-oxadiazole and methylphenyl moiety.
- Pharmacological Data : Demonstrated superior binding affinity to Mycobacterium tuberculosis targets (e.g., InhA enzyme) compared to control drugs, with a docking score of −9.2 kcal/mol vs. −7.5 kcal/mol for isoniazid .
- ADMET Profile : Favorable drug-likeness with moderate solubility (LogP = 3.2) and low hepatotoxicity risk .
Anti-Inflammatory and Analgesic Analogues
N-(3-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-1-carboxamide (4e)
- Structural Modifications : Incorporates a cyclopenta-thiophene system and a pyrazolone carboxamide.
- Activity : Exhibited 72% inhibition of cyclooxygenase-2 (COX-2) at 10 μM, comparable to naproxen (75%) but with reduced gastrointestinal toxicity .
Comparative Data Table
Key Insights from Comparative Analysis
- Substituent Impact: Electron-withdrawing groups (e.g., cyano, trifluoromethyl) enhance target binding but may reduce solubility. Fluorine substituents improve metabolic stability .
- Biological Activity : The thiophene moiety in the target compound may confer selectivity toward sulfur-binding enzymes or receptors, as seen in anti-inflammatory analogs .
- Pharmacokinetics : Piperidine-carboxamide derivatives generally exhibit moderate LogP values (2.5–3.5), suggesting balanced lipophilicity for blood-brain barrier penetration or peripheral action .
Biological Activity
The compound 3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a thiophene moiety and a cyanopyridine group. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with various biological targets.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit notable anticancer activity. For instance, derivatives of cyanopyridine have shown efficacy against various cancer cell lines by inhibiting key proteins involved in tumor growth and survival, such as EGFR and BRAF V600E . These proteins are critical targets in cancer therapy due to their roles in cell signaling pathways that regulate proliferation and survival.
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer progression, thereby reducing cell proliferation.
- Induction of Apoptosis : Studies suggest that similar compounds can induce programmed cell death in cancer cells, enhancing their therapeutic potential .
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which can mitigate oxidative stress in cells, further supporting their anticancer effects .
In Vitro Studies
In vitro studies have shown that This compound exhibits cytotoxic effects against several human cancer cell lines. The following table summarizes the cytotoxic activity observed in various studies:
These results indicate that the compound has a promising profile for further development as an anticancer agent.
Case Studies
A notable case study involved the synthesis and evaluation of related compounds, revealing that modifications to the thiophene and cyanopyridine groups significantly influenced biological activity. For instance, compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against cancer cells compared to their electron-donating counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
